2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. It belongs to the class of purine derivatives and has been studied for its biological activities, particularly as an adenosine A2A receptor antagonist. This compound has shown promise in the treatment of neurological disorders such as Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the butyl and dimethoxyphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually includes the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate.
Reduction: Reduction reactions can modify the oxo group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where groups like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The primary mechanism of action of 2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its role as an adenosine A2A receptor antagonist. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can lead to increased dopamine release, which is beneficial in the treatment of Parkinson’s disease. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Istradefylline: Another adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Tozadenant: A compound in development for its potential neuroprotective effects.
Preladenant: Previously studied for its anti-parkinsonian effects but discontinued due to safety concerns.
Uniqueness
2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific chemical structure, which confers high selectivity and potency as an adenosine A2A receptor antagonist. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-4-5-6-13-20-14(16(19)24)15-17(21-13)23(18(25)22-15)10-7-8-11(26-2)12(9-10)27-3/h7-9H,4-6H2,1-3H3,(H2,19,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHAXIQMMIGQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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